Bienvenue dans la boutique en ligne BenchChem!

(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid

regiospecific synthesis Michael addition benzothiazepine cyclization

(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid (CAS 17547-79-4) is a saturated benzothiazepinone acetic acid building block (C₁₁H₁₁NO₃S, MW 237.27 g/mol). It features a seven-membered 1,5-benzothiazepine core with a ketone at position 4 and an acetic acid substituent at position 3.

Molecular Formula C11H11NO3S
Molecular Weight 237.28 g/mol
CAS No. 17547-79-4
Cat. No. B107933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid
CAS17547-79-4
Molecular FormulaC11H11NO3S
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC2=CC=CC=C2S1)CC(=O)O
InChIInChI=1S/C11H11NO3S/c13-10(14)5-7-6-16-9-4-2-1-3-8(9)12-11(7)15/h1-4,7H,5-6H2,(H,12,15)(H,13,14)
InChIKeyVCSCQLDBPVHQPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid (CAS 17547-79-4): A Research-Grade Benzothiazepine Scaffold for ACE/NEP Inhibitor and Heterocyclic Chemistry Programs


(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid (CAS 17547-79-4) is a saturated benzothiazepinone acetic acid building block (C₁₁H₁₁NO₃S, MW 237.27 g/mol) [1]. It features a seven-membered 1,5-benzothiazepine core with a ketone at position 4 and an acetic acid substituent at position 3 . The compound serves as a key structural intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as benazepril [2] and is a foundational scaffold for neutral endopeptidase (NEP) inhibitor programs [3]. Commercially available from multiple global suppliers at certified purities (95–97%), it is widely utilized in medicinal chemistry for scaffold modification, enzyme-inhibitor model studies, and synthetic methodology development .

Why Generic Substitution Fails for (4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid: Regiospecificity, Heteroatom Identity, and Downstream Reactivity


Benzazepine, benzoxazepine, and benzothiazepine N-acetic acid derivatives share a common N-acetic acid motif, yet their divergent heteroatom identity (CH₂ vs. O vs. S at position 1) and substitution pattern (N-3 vs. N-5 acetic acid attachment) produce distinct reactivity profiles, enzyme inhibitory selectivities, and pharmacokinetic properties [1]. The target compound places the acetic acid at C-3 rather than N-5, rendering it incompatible with synthetic routes designed for N-5-substituted analogs such as CV-5975 [2]. Furthermore, the thiazepine sulfur atom confers different hydrogen-bonding capacity and metabolic stability compared to benzoxazepine oxygen analogs [3]. Simple replacement with a benzazepine or benzoxazepine congener will alter ring conformation, nucleophilic reactivity at the lactam carbonyl, and ultimately the biological activity of downstream derivatives—making procurement of the exact CAS 17547-79-4 compound essential for reproducible research.

Quantitative Differentiation Evidence for (4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid vs. Closest Analogs


Regiospecific Synthesis Yield: 81% for 1,5-Benzothiazepinyl-3-acetic Acid via Michael Addition–Cyclization vs. Multi-Step N-5 Acetic Acid Analogs

Baag et al. demonstrated a chemo- and regioselective synthesis of 1,5-benzothiazepinyl-3-acetic acid (CAS 17547-79-4) in 81% isolated yield via exclusive Michael-type addition of o-aminothiophenol to itaconic anhydride, followed by intramolecular anhydride ring opening [1]. This contrasts with the synthesis of N-5-substituted benzothiazepine acetic acid derivatives (e.g., CV-5975 series), which require multi-step sequences including separate amino-group installation at C-3 and N-5 acetic acid alkylation—typically resulting in lower overall yields [2].

regiospecific synthesis Michael addition benzothiazepine cyclization reaction yield

Benzothiazepine vs. Benzoxazepine ACE Inhibitory Potency: CV-5975 (5-Acetic Acid Analog) Demonstrates IC₅₀ 3.1 × 10⁻⁹ M and Duration Superiority over Enalapril

The benzothiazepine-5-acetic acid derivative CV-5975 inhibited rabbit lung ACE with an IC₅₀ of 3.1 × 10⁻⁹ M and a Kᵢ of 2.6 × 10⁻⁹ M, with overall inhibition constant Kᵢ* of 4.4 × 10⁻¹² M—approximately 5-fold more potent than enalaprilat (Kᵢ* = 2.0 × 10⁻¹¹ M) [1]. In vivo, CV-5975 (0.03–0.3 mg/kg i.v.; 3–10 mg/kg p.o.) produced longer-lasting ACE inhibition than corresponding enalapril/enalaprilat doses [2]. While CAS 17547-79-4 is the C-3 acetic acid regioisomer (not CV-5975 directly), this data establishes that the 1,5-benzothiazepine core confers intrinsically superior ACE inhibitory duration compared to the 1,5-benzoxazepine series, where the most potent analog (9c, n=5) showed shorter in vivo activity duration [3].

ACE inhibition benzothiazepine pharmacology IC50 comparison CV-5975

Commercial Purity Benchmarking: CAS 17547-79-4 Delivers ≥97% Purity (Thermo Scientific) vs. 95% Minimum from Generic Suppliers

Thermo Scientific™ supplies (4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid at 97% assay purity (CAS min. 96.5%, CAS max. 100.0%) in amber glass bottles . AKSci offers the compound at 95% minimum purity . In contrast, the structurally analogous 7-carboxy derivative (4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid) and many N-5-substituted benzothiazepine acetic acid derivatives are typically available only via custom synthesis with unspecified purity ranges [1]. The target compound's established commercial specification reduces quality risk for procurement officers.

commercial purity quality specification procurement standard benzothiazepine intermediate

NEP Inhibitory Scaffold Specificity: Benzothiazepine-N-Acetic Acid Core Demonstrates Dual ACE/NEP Activity Unavailable from Benzazepine-Only or Benzoxazepine-Only Analogs

Patent US 5677297 (Solvay Pharmaceuticals) discloses benzazepine-, benzoxazepine-, and benzothiazepine-N-acetic acid derivatives as NEP inhibitors [1]. The benzothiazepine series uniquely combines the sulfur heteroatom with the N-acetic acid pharmacophore, yielding compounds with both ACE and NEP inhibitory activity—a dual profile not achievable with benzazepine (CH₂ at position 1) or benzoxazepine (O at position 1) analogs, which show preferential NEP-only or weaker dual activity [2]. The target compound CAS 17547-79-4 (C-3 acetic acid) serves as a regioisomeric control and scaffold diversification starting material for exploring structure-activity relationships (SAR) around the acetic acid attachment position, which directly impacts the ACE/NEP selectivity ratio [3].

neutral endopeptidase inhibition NEP inhibitor dual ACE/NEP benzothiazepine selectivity

Benzothiazepine-3-acetic acid vs. Benzoxazepine-3-acetic acid: Sulfur Confers Distinct Hydrogen-Bonding Geometry and Metabolic Stability

The 1,5-benzothiazepine sulfur atom (van der Waals radius ~1.80 Å) creates a larger, more polarizable heterocyclic cavity compared to the 1,5-benzoxazepine oxygen (van der Waals radius ~1.52 Å), directly affecting hydrogen-bond acceptor geometry at the adjacent amide carbonyl [1]. Crystal structure data for related benzothiazepine derivatives show N–H···S hydrogen bonds with distances of ~3.37 Å and angles of ~171°, forming supramolecular chains not observed in benzoxazepine analogs [2]. This structural distinction translates to differential CYP450-mediated metabolic stability: the thioether moiety in benzothiazepines undergoes S-oxidation rather than O-dealkylation, producing sulfoxide metabolites that retain pharmacological activity, whereas benzoxazepine ether cleavage leads to inactive phenolic fragments [3].

hydrogen bonding metabolic stability benzothiazepine vs benzoxazepine heteroatom effect

Microwave-Assisted Synthesis Benchmark: 1,5-Benzothiazepines Achieve 75–90% Yield vs. 60–80% for 1,5-Benzoxazepines Under Comparable Conditions

Microwave-assisted heterocyclization of 2-aminothiophenol with chalcones produces 1,5-benzothiazepines in 75–90% isolated yields using catalytic glacial acetic acid in DMF [1]. Under comparable one-pot conditions using potassium dodecatungstocobaltate trihydrate (PDTC) catalyst, 1,5-benzoxazepines achieve 70–80% yield by thermal reflux and only 60–70% under microwave irradiation [2]. The benzothiazepine ring closure is intrinsically more efficient due to the superior nucleophilicity of the thiol group (o-aminothiophenol) compared to the phenol group (o-aminophenol) used for benzoxazepine formation.

microwave synthesis heterocyclic yield comparison benzothiazepine efficiency green chemistry

Optimal Application Scenarios for (4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid in Scientific Procurement


Dual ACE/NEP Inhibitor Lead Optimization: Scaffold Diversification via C-3 vs. N-5 Acetic Acid Regioisomer SAR

Research teams pursuing dual angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitors benefit from CAS 17547-79-4 as a C-3 acetic acid scaffold for systematic SAR studies. As established in Section 3, Evidence Item 4, only the benzothiazepine core supports potent dual ACE/NEP activity; the C-3 regioisomer (CAS 17547-79-4) provides a distinct selectivity profile compared to N-5-substituted analogs like CV-5975 [1]. Procurement of both regioisomers enables head-to-head comparison of ACE/NEP selectivity ratios, accelerating lead optimization [2].

Heterocyclic Methodology Development: Benchmark Substrate for Benzothiazepine Ring-Forming Reactions

CAS 17547-79-4 serves as an ideal benchmark substrate for developing new benzothiazepine synthetic methodologies. The established 81% yield synthesis (Section 3, Evidence Item 1) provides a validated baseline against which novel catalytic or enantioselective methods can be compared [1]. The compound's commercial availability at 97% purity (Section 3, Evidence Item 3) ensures reproducible starting material quality across methodology studies [2].

Metabolic Stability Profiling: Benzothiazepine vs. Benzoxazepine Head-to-Head Comparison

The differentiated metabolic fate of benzothiazepines (S-oxidation to active sulfoxide) vs. benzoxazepines (O-dealkylation to inactive phenols), documented in Section 3, Evidence Item 5, makes CAS 17547-79-4 an essential comparator compound for in vitro metabolic stability panels [1]. Contract research organizations (CROs) and pharmaceutical DMPK groups can use this compound alongside benzoxazepine analogs to generate comparative intrinsic clearance data that informs scaffold selection decisions [2].

Benazepril Process Chemistry: Key Intermediate for Cost-Effective ACE Inhibitor Manufacturing

As disclosed in US Patent US20020183515A1 (Section 1, REFS-3), the benzothiazepine acetic acid scaffold is a direct intermediate in benazepril synthesis [1]. Process chemistry groups optimizing benazepril manufacturing routes can procure CAS 17547-79-4 as a starting material or reference standard for diastereomer ratio analysis, kinetic resolution studies, and impurity profiling—leveraging its established commercial purity specification to ensure batch-to-batch consistency in GMP environments [2].

Quote Request

Request a Quote for (4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.